molecular formula C9H12O4 B2993641 (1R,4R,5R)-5-Methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2445749-99-3

(1R,4R,5R)-5-Methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2993641
CAS No.: 2445749-99-3
M. Wt: 184.191
InChI Key: DLWUEJOOIZXFGP-QIOHGKGESA-N
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Description

(1R,4R,5R)-5-Methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic organic compound characterized by its unique structural framework. This compound is part of the bicyclo[2.1.1]hexane family, which consists of compounds with a three-ring structure. The presence of the methoxycarbonyl group at the 5-position and the carboxylic acid group at the 1-position makes it a versatile molecule in various chemical reactions and applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with bicyclo[2.1.1]hexane as the starting material.

  • Stereochemistry Control: The stereochemistry of the final product is controlled by using chiral catalysts or starting materials to ensure the (1R,4R,5R) configuration.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Catalysts and Solvents: The use of specific catalysts and solvents can enhance the yield and purity of the final product.

  • Purification: The compound is purified through crystallization or chromatographic techniques to remove any impurities.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form carbon dioxide and water.

  • Reduction: The methoxycarbonyl group can be reduced to a primary alcohol.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the methoxycarbonyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of the methoxycarbonyl group.

  • Substitution: Nucleophiles such as amines can substitute the methoxycarbonyl group under basic conditions.

Major Products Formed:

  • Oxidation: Carbon dioxide and water.

  • Reduction: Primary alcohol.

  • Substitution: Amides or other substituted products.

Scientific Research Applications

(1R,4R,5R)-5-Methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid has various applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used to study enzyme-substrate interactions and metabolic pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,4R,5R)-5-Methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • (1R,4R)-4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid: Similar structure but different stereochemistry.

  • Bicyclo[2.1.1]hexane-5-carboxylic acid, 1-phenyl-: Contains a phenyl group instead of the methoxycarbonyl group.

Uniqueness: (1R,4R,5R)-5-Methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which influence its reactivity and applications.

Properties

IUPAC Name

(1R,4R,5R)-5-methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-13-7(10)6-5-2-3-9(6,4-5)8(11)12/h5-6H,2-4H2,1H3,(H,11,12)/t5-,6+,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWUEJOOIZXFGP-QIOHGKGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC1(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@@H]2CC[C@]1(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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